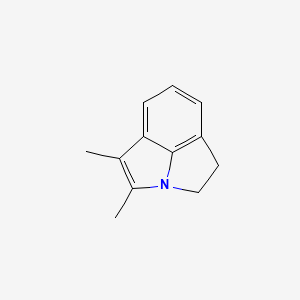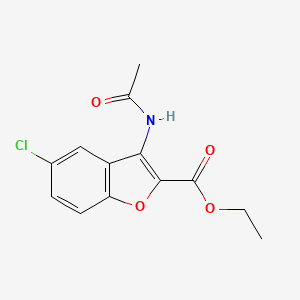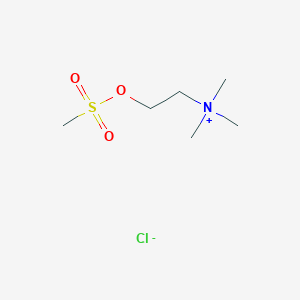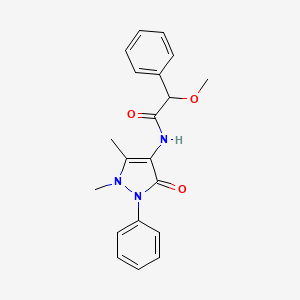![molecular formula C17H17N3O4S B14161256 2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide CAS No. 6986-94-3](/img/structure/B14161256.png)
2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide is an organic compound that features a nitrophenoxy group and a phenylethylcarbamothioyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide typically involves the reaction of 4-nitrophenol with an appropriate acylating agent to form the nitrophenoxy intermediate. This intermediate is then reacted with a phenylethylcarbamothioyl derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The phenylethylcarbamothioyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-nitrophenoxy)-2-phenoxyethane
- 2-(4-nitrophenoxy)ethanol
- 1-(4-nitrophenoxy)-4-{1-[4-(4-nitrophenoxy)phenyl]-1-phenylethyl}benzene
Uniqueness
2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6986-94-3 |
|---|---|
Fórmula molecular |
C17H17N3O4S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)-N-(2-phenylethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C17H17N3O4S/c21-16(12-24-15-8-6-14(7-9-15)20(22)23)19-17(25)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,21,25) |
Clave InChI |
NUXBVRKMIOCPRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


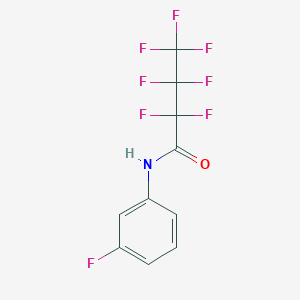
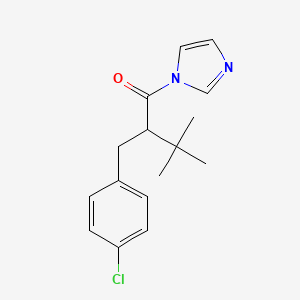
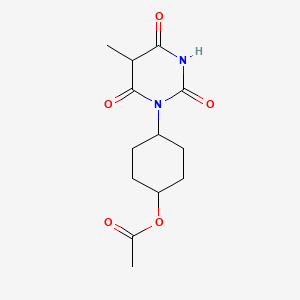
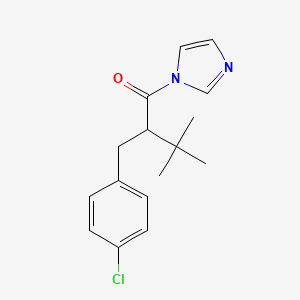
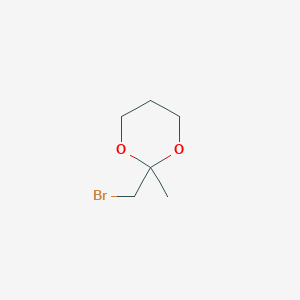
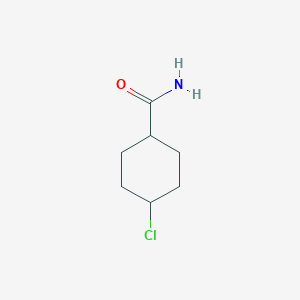
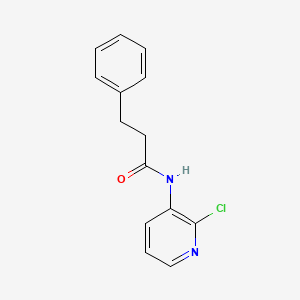
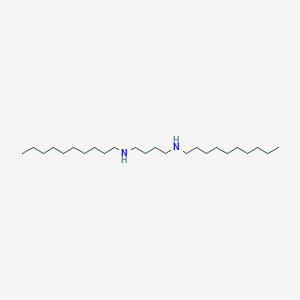
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
